molecular formula C17H23ClO2S B11110253 2-(Butylsulfanyl)cyclohexyl 4-chlorobenzoate

2-(Butylsulfanyl)cyclohexyl 4-chlorobenzoate

Cat. No.: B11110253
M. Wt: 326.9 g/mol
InChI Key: APXUIYCXVCMYTJ-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)cyclohexyl 4-chlorobenzoate is an organic compound with the molecular formula C₁₇H₂₃ClO₂S It is characterized by the presence of a butylsulfanyl group attached to a cyclohexyl ring, which is further connected to a 4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)cyclohexyl 4-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of the cyclohexyl ring, which is then functionalized with a butylsulfanyl group. This intermediate is subsequently reacted with 4-chlorobenzoic acid or its derivatives under esterification conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)cyclohexyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

2-(Butylsulfanyl)cyclohexyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)cyclohexyl 4-chlorobenzoate involves its interaction with specific molecular targets. The butylsulfanyl group can participate in redox reactions, while the chlorobenzoate moiety can engage in various binding interactions. These interactions can modulate biological pathways and exert specific effects depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylsulfanyl)cyclohexyl benzoate
  • 2-(Butylsulfanyl)cyclohexyl 4-methylbenzoate
  • 2-(Butylsulfanyl)cyclohexyl 4-nitrobenzoate

Uniqueness

2-(Butylsulfanyl)cyclohexyl 4-chlorobenzoate is unique due to the presence of the chlorine atom on the benzoate ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C17H23ClO2S

Molecular Weight

326.9 g/mol

IUPAC Name

(2-butylsulfanylcyclohexyl) 4-chlorobenzoate

InChI

InChI=1S/C17H23ClO2S/c1-2-3-12-21-16-7-5-4-6-15(16)20-17(19)13-8-10-14(18)11-9-13/h8-11,15-16H,2-7,12H2,1H3

InChI Key

APXUIYCXVCMYTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1CCCCC1OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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